molecular formula C18H24N4O4 B3887945 (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2,4,5-trimethoxybenzylidene)propanehydrazide CAS No. 5791-74-2

(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2,4,5-trimethoxybenzylidene)propanehydrazide

Cat. No.: B3887945
CAS No.: 5791-74-2
M. Wt: 360.4 g/mol
InChI Key: ANNKNYUIHNXQGF-VXLYETTFSA-N
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Description

(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(2,4,5-trimethoxybenzylidene)propanehydrazide is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(2,4,5-trimethoxybenzylidene)propanehydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid or base catalyst under reflux conditions.

  • Step 1: Synthesis of the hydrazide precursor.

    • React 3,5-dimethyl-1H-pyrazole with an appropriate acyl chloride to form the corresponding hydrazide.
    • Reaction conditions: Solvent (e.g., ethanol), temperature (e.g., 60-80°C), and catalyst (e.g., pyridine).
  • Step 2: Condensation reaction.

    • React the hydrazide with 2,4,5-trimethoxybenzaldehyde to form the desired hydrazone.
    • Reaction conditions: Solvent (e.g., ethanol), temperature (e.g., reflux), and catalyst (e.g., acetic acid).

Industrial Production Methods

Industrial production methods for hydrazones typically involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(2,4,5-trimethoxybenzylidene)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone to its corresponding hydrazine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones or other derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and design.

    Industry: Used in the development of new materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(2,4,5-trimethoxybenzylidene)propanehydrazide: can be compared with other hydrazones, such as:

Uniqueness

  • The presence of the 2,4,5-trimethoxybenzylidene group in (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(2,4,5-trimethoxybenzylidene)propanehydrazide may confer unique biological activities and chemical properties compared to other hydrazones.

Properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-11-14(12(2)21-20-11)6-7-18(23)22-19-10-13-8-16(25-4)17(26-5)9-15(13)24-3/h8-10H,6-7H2,1-5H3,(H,20,21)(H,22,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNKNYUIHNXQGF-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20417116
Record name AC1NT1OG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667151
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5791-74-2
Record name AC1NT1OG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2,4,5-trimethoxybenzylidene)propanehydrazide
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(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2,4,5-trimethoxybenzylidene)propanehydrazide
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(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2,4,5-trimethoxybenzylidene)propanehydrazide
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(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2,4,5-trimethoxybenzylidene)propanehydrazide
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(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2,4,5-trimethoxybenzylidene)propanehydrazide
Reactant of Route 6
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(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2,4,5-trimethoxybenzylidene)propanehydrazide

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